

CAS number and chemical data for 9,9-Dimethyl-9-silafluorene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,9-Dimethyl-9-silafluorene

Cat. No.: B084845

[Get Quote](#)

Technical Guide: 9,9-Dimethyl-9-silafluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-9-silafluorene is an organosilicon compound featuring a fluorene framework with the C9 carbon atom replaced by a silicon atom bearing two methyl groups.^[1] This unique structure imparts a combination of properties from both polycyclic aromatic hydrocarbons and organosilanes, making it a compound of significant interest in materials science, particularly in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and solar cells.^[1] Its rigid, planar structure and the electronic influence of the silicon atom contribute to its notable thermal and chemical stability.^[1] While the broader fluorene scaffold is found in some pharmacologically active molecules, the direct application of **9,9-Dimethyl-9-silafluorene** in drug development and specific biological signaling pathways is not well-documented in current scientific literature.

Chemical and Physical Data

A summary of the key chemical and physical properties of **9,9-Dimethyl-9-silafluorene** is presented below.

Property	Value	Reference
CAS Number	13688-68-1	[2]
Molecular Formula	C ₁₄ H ₁₄ Si	[2]
Molecular Weight	210.35 g/mol	[1]
Appearance	White to off-white powder or crystals	[1]
Melting Point	58.0 - 62.0 °C	
Solubility	Soluble in organic solvents	[1]

Spectral Data

Type	Data	Reference
¹ H NMR (CDCl ₃)	δ 0.43 (s, 6H, Si-(CH ₃) ₂), 7.28 (m, 2H), 7.83 (m, 2H)	[3]
¹³ C NMR (CDCl ₃)	δ -3.2 (Si-CH ₃), 120.8, 127.4, 130.2, 132.7, 139.0, 140.9 (aromatic carbons)	[3]
Mass Spectrum	Data available and consistent with the structure.	[2] [4]

Experimental Protocols

Synthesis of 9,9-Dimethyl-9-silafluorene

A common synthetic route to **9,9-Dimethyl-9-silafluorene** involves the reaction of a 2,2'-dihalobiphenyl derivative with a silicon electrophile. One documented method is the reaction of 2,2'-dibromo-1,1'-biphenyl with dichlorodimethylsilane in the presence of a reducing agent.

Materials:

- 2,2'-dibromo-1,1'-biphenyl

- Dichlorodimethylsilane (Me_2SiCl_2)
- Magnesium turnings
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2,2'-dibromo-1,1'-biphenyl in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
- Reaction with Dichlorodimethylsilane: The Grignard reagent is cooled to 0 °C, and a solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.
- Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Isolation: The crude product is purified by sublimation to yield **9,9-Dimethyl-9-silafluorene** as a crystalline solid.[3]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of **9,9-Dimethyl-9-silafluorene**.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

Signaling Pathways and Biological Applications

Currently, there is a lack of specific data in the scientific literature detailing the direct involvement of **9,9-Dimethyl-9-silafluorene** in defined biological signaling pathways or its extensive use as a primary scaffold in drug development programs. The fluorene moiety itself is a component of various biologically active compounds; however, the introduction of the silicon atom at the 9-position significantly alters the molecule's electronic and steric properties, and its pharmacological profile has not been a major focus of research to date. The primary applications and research efforts concerning **9,9-Dimethyl-9-silafluorene** are concentrated in the area of materials science.^[1]

Conclusion

9,9-Dimethyl-9-silafluorene is a well-characterized organosilicon compound with established synthetic routes and a growing importance in the field of organic electronics. Its chemical and physical properties make it a valuable building block for the creation of novel materials. While its direct role in biological systems and drug development remains largely unexplored, the unique structural and electronic features of this silafluorene derivative may present future opportunities for investigation in medicinal chemistry. Researchers interested in this compound will find a solid foundation of chemical data and synthetic methodologies to support further exploration into its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13688-68-1: 9,9-Dimethyl-9-silafluorene | CymitQuimica [cymitquimica.com]
- 2. 9,9-Dimethyl-9-silafluorene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]

- 4. Synthesis and redox behavior of Si–Si dimeric 9-methylsilafluorene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and chemical data for 9,9-Dimethyl-9-silafluorene.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084845#cas-number-and-chemical-data-for-9-9-dimethyl-9-silafluorene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com